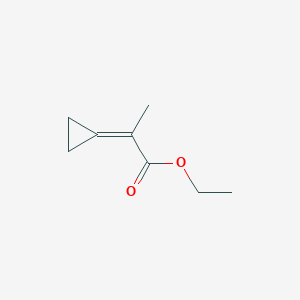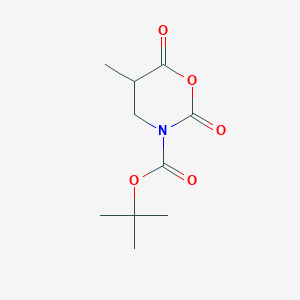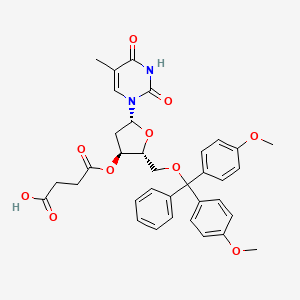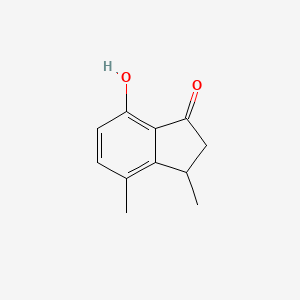
7-Hydroxy-3,4-dimethylindan-1-one
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
Derivatives of 7-Hydroxy-3,4-dimethylindan-1-one are of interest due to their chemical properties and potential applications in the pharmaceutical industry . This could include drug design and synthesis where such compounds may act as inhibitors or activators of certain biological pathways.
Medicinal Chemistry
Indole derivatives, a broader category which includes 7-Hydroxy-3,4-dimethylindan-1-one, show various biologically vital properties and have been applied in the treatment of cancer cells, microbes, and different types of disorders .
Organic Electronics and Photopolymerization
The indane scaffold, which is related to 7-Hydroxy-3,4-dimethylindan-1-one, finds applications in organic electronics and photopolymerization. These fields involve creating materials with electronic properties suitable for devices like organic light-emitting diodes (OLEDs) or materials that harden in response to light .
Optical Sensing and Non-linear Optical (NLO) Applications
Indane derivatives are also used in optical sensing and non-linear optical applications. These could involve detecting changes in an environment or materials that change their optical properties under various conditions .
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their anti-HIV activity against different strains of HIV in infected cells .
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-3,4-dimethylindan-1-one is breast cancer cells . The compound has been shown to have cytotoxic effects on these cells, suggesting that it may interact with specific receptors or enzymes within these cells .
Mode of Action
7-Hydroxy-3,4-dimethylindan-1-one exerts its cytotoxicity via oxidative stress . It significantly increases intracellular reactive oxygen species (ROS) levels and induces lipid peroxidation . Furthermore, the compound increases caspase-3 and caspase-9 activities and slightly inhibits Bcl-2 levels . Interestingly, it also reduces mitochondrial ATP synthesis and induces mitochondrial uncoupling .
Biochemical Pathways
The increase in caspase-3 and caspase-9 activities indicates that the compound may trigger the intrinsic pathway of apoptosis .
Pharmacokinetics
The compound’s cytotoxic effects on breast cancer cells suggest that it is capable of reaching and interacting with its target cells .
Result of Action
The primary result of 7-Hydroxy-3,4-dimethylindan-1-one’s action is the inhibition of breast cancer cell viability . This is achieved through the induction of oxidative stress, which leads to apoptosis, or programmed cell death .
properties
IUPAC Name |
7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXUYFRRQUTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456873 | |
| Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4-dimethylindan-1-one | |
CAS RN |
53005-72-4 | |
| Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


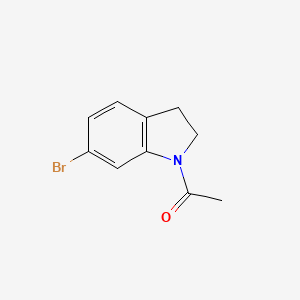
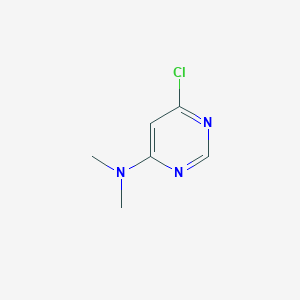
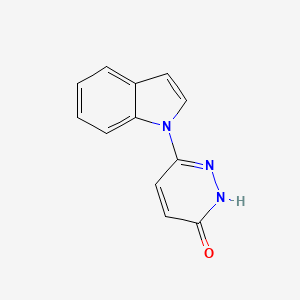

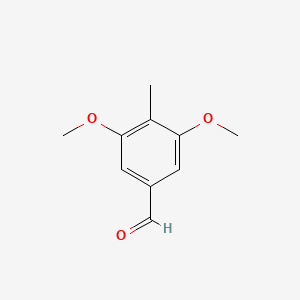
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
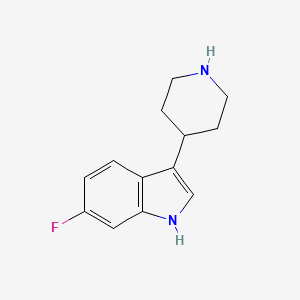
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
